REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH:4]1[O:6][CH2:5]1.[CH2:7]([O:9][C:10](=[O:13])[CH2:11][NH2:12])[CH3:8]>C(O)C>[OH:6][CH:4]([CH2:3][O:2][CH3:1])[CH2:5][NH:12][CH2:11][C:10]([O:9][CH2:7][CH3:8])=[O:13]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COCC1CO1
|
Name
|
|
Quantity
|
5.91 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCC(=O)OCC)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |